Oral Bioavailability Differentiation: Spiroindoline-3,4'-piperidine Derivative 3a versus Lead Compound 1 in NPY Y5 Receptor Antagonism
The spiroindoline-3,4'-piperidine derivative designated Compound 3a (structurally incorporating the spiro[indoline-3,4'-piperidin]-2-one core) demonstrated substantially improved oral bioavailability compared to the initial lead compound 1 in the same NPY Y5 receptor antagonist series. While Compound 1 exhibited high in vitro Y5 receptor binding potency (IC50 = 0.85 nM), its oral bioavailability was insufficient to achieve in vivo efficacy [1]. Systematic structure-activity relationship (SAR) optimization incorporating N-atoms into the biphenyl region yielded Compound 3a, which retained favorable Y5 binding affinity (IC50 = 3.7 nM) while achieving oral bioavailability sufficient for significant in vivo food intake suppression in rats at a minimum effective dose of 10 mg/kg following oral administration [2].
| Evidence Dimension | Oral bioavailability and in vivo efficacy in NPY Y5 receptor antagonism |
|---|---|
| Target Compound Data | Compound 3a (spiroindoline-3,4'-piperidine derivative): Y5 IC50 = 3.7 nM; Oral bioavailability sufficient for in vivo activity; Minimum effective dose = 10 mg/kg (oral) for bPP-induced food intake inhibition in rats [2] |
| Comparator Or Baseline | Compound 1 (initial lead): Y5 IC50 = 0.85 nM; Oral bioavailability inadequate for in vivo efficacy [1] |
| Quantified Difference | Compound 1: ~4.4-fold higher in vitro potency but no in vivo oral activity; Compound 3a: Moderate in vitro potency reduction but functional oral bioavailability enabling in vivo efficacy at 10 mg/kg |
| Conditions | In vitro: Displacement of [125I]PYY from human recombinant Y5 receptors expressed in LMtk cells. In vivo: Oral administration in rats with bPP-induced food intake model |
Why This Matters
This comparison demonstrates that the spiroindoline-3,4'-piperidine core, when appropriately substituted, enables oral bioavailability that is unattainable with alternative chemical scaffolds of comparable in vitro potency, making derivatives of this core the preferred selection for in vivo obesity or metabolic disease studies requiring oral dosing.
- [1] Sakamoto T, et al. Identification of novel and orally active spiroindoline NPY Y5 receptor antagonists. Bioorg Med Chem Lett. 2009;19(6):1564-1568. DOI: 10.1016/j.bmcl.2009.02.035. View Source
- [2] Sakamoto T, et al. Novel orally active NPY Y5 receptor antagonists: Synthesis and structure-activity relationship of spiroindoline class compounds. Bioorg Med Chem. 2009;17(14):4971-4984. DOI: 10.1016/j.bmc.2009.05.064. View Source
